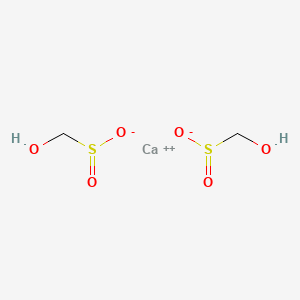

Calcium hydroxymethanesulphinate

Description

Calcium hydroxymethanesulphinate (CHMS) is a calcium salt derived from hydroxymethanesulphinic acid (HOCH₂SO₂H). This article compares CHMS with analogous calcium compounds, leveraging available research on their chemical behavior, industrial uses, and safety profiles.

Properties

CAS No. |

22374-97-6 |

|---|---|

Molecular Formula |

C2H6CaO6S2 |

Molecular Weight |

230.3 g/mol |

IUPAC Name |

calcium;hydroxymethanesulfinate |

InChI |

InChI=1S/2CH4O3S.Ca/c2*2-1-5(3)4;/h2*2H,1H2,(H,3,4);/q;;+2/p-2 |

InChI Key |

FYJUPLXMMHBEJS-UHFFFAOYSA-L |

Canonical SMILES |

C(O)S(=O)[O-].C(O)S(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium hydroxymethanesulphinate can be synthesized through the reaction of calcium hydroxide with methanesulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

Ca(OH)₂ + 2 CH₃SO₃H → Ca(CH₃SO₃)₂ + 2 H₂O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Calcium hydroxymethanesulphinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonates.

Reduction: It can be reduced to form sulfides.

Substitution: It can participate in substitution reactions where the hydroxymethanesulphinate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.

Major Products

The major products formed from reactions involving this compound include sulfonates, sulfides, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties

Calcium hydroxymethanesulphinate is utilized in pharmaceutical formulations due to its antioxidant properties. It helps in stabilizing active pharmaceutical ingredients by preventing oxidative degradation. This application is crucial in maintaining the efficacy and shelf life of medications.

Case Study: Use in Injectable Products

A study highlighted the use of this compound in injectable formulations at concentrations up to 0.1% w/v. It was found effective in preserving the integrity of sensitive compounds during storage and administration .

Food Industry Applications

Food Preservation

In the food industry, this compound acts as a preservative, particularly in products that are prone to oxidation. It helps extend the shelf life of food items by maintaining their color and flavor.

| Application | Details |

|---|---|

| Preservative | Extends shelf life by preventing oxidation |

| Bleaching Agent | Used in the processing of certain foods to enhance appearance |

Environmental Applications

Water Treatment

this compound is employed in water treatment processes, particularly for removing chlorine from water supplies. Its ability to react with chlorine makes it an effective agent for improving water quality in aquaculture and municipal water systems .

Industrial Applications

Textile Industry

In textile processing, this compound serves as a reducing agent for dyeing processes. It aids in vat dyeing and helps achieve desired colors without adversely affecting fabric quality.

| Industry | Application |

|---|---|

| Textiles | Reducing agent for dyeing |

| Cosmetics | Used in hair dye removers |

Chemical Synthesis

This compound is also significant in organic synthesis as a reagent. It plays a role in various chemical reactions, including the synthesis of other compounds and polymers.

Mechanism of Action

The mechanism of action of calcium hydroxymethanesulphinate involves its interaction with various molecular targets and pathways. It can act as a reducing agent, donating electrons to other molecules and facilitating redox reactions. Additionally, it can form complexes with metal ions, influencing their reactivity and stability.

Comparison with Similar Compounds

Calcium Methanesulfonate (CMS)

Chemical Formula : Ca(CH₃SO₃)₂

Key Properties :

- White, odorless, crystalline solid with a melting point of ~80°C .

- Soluble in water and ethanol; reacts with bases to form salts . Applications:

- Used in organic synthesis and proteomics research due to its acidic properties .

Safety : - No explicit hazards noted in the evidence, though standard laboratory precautions apply.

Calcium Hydrogen Sulfite (Ca(HSO₃)₂)

Key Properties :

- Hygroscopic compound used in water treatment and food preservation.

Hazards : - Acute toxicity risks via inhalation, skin contact, or ingestion .

- Requires PPE, including gloves, eye protection, and respiratory filters .

Workplace Controls : - No established occupational exposure limits, necessitating strict safety protocols .

Calcium Sulfate (CaSO₄)

Key Properties :

Calcium Thiosulfate Hexahydrate (CaS₂O₃·6H₂O)

Calcium Hydrogen Phosphate (CaHPO₄)

Key Properties :

- Insoluble in water; hydrolyzes under acidic conditions to form calcium phosphates .

Applications : - Food additive (calcium supplement), dental products, and ceramics .

Data Table: Comparative Analysis of Calcium Compounds

Key Findings and Insights

- Reactivity : Sulfinates (e.g., CHMS) are less oxidized than sulfonates (e.g., CMS), suggesting higher redox activity. Sulfites (HSO₃⁻) are more reactive and hazardous compared to sulfates (SO₄²⁻) .

- Industrial Use : CMS and sulfites are niche chemicals in research and water treatment, while sulfates and phosphates dominate large-scale industries .

- Safety : Sulfites require stringent exposure controls due to acute toxicity, whereas sulfates and phosphates pose minimal risks .

Notes

- Direct data on Calcium Hydroxymethanesulphinate is absent in the provided evidence; comparisons are inferred from structurally related compounds.

- Further experimental studies are recommended to elucidate CHMS-specific properties, particularly its stability and biological interactions.

Biological Activity

Calcium hydroxymethanesulphinate, commonly known as Rongalite H, is a compound with significant biological activity, particularly in the fields of medicine and toxicology. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- IUPAC Name : this compound

- Chemical Formula : Ca(C2H5O3S)

- Molecular Weight : 174.25 g/mol

This compound is a salt derived from hydroxymethanesulfinic acid and is often used in various applications due to its reducing properties.

This compound exhibits several biological activities:

- Antioxidant Properties : It acts as a reducing agent, scavenging free radicals and preventing oxidative stress in cells.

- Detoxification : The compound has been shown to facilitate the detoxification of certain heavy metals, such as mercury, by forming stable complexes that can be excreted from the body.

- Enzyme Modulation : It influences the activity of various enzymes, including those involved in metabolic pathways related to drug metabolism and detoxification.

Table 1: Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Heavy metal detoxification | Complex formation | |

| Enzyme inhibition | Modulation of enzyme activity |

Case Study 1: Mercury Poisoning Management

A notable application of this compound is in the treatment of mercury poisoning. In a clinical study involving 20 cases of acute mercury intoxication, patients received this compound as part of their treatment regimen. The results indicated significant improvements in clinical outcomes, including reduced symptoms of toxicity and enhanced recovery rates.

- Key Findings :

- Early administration led to improved detoxification rates.

- Patients exhibited fewer neurological symptoms compared to those treated with traditional chelating agents alone.

Case Study 2: Neonatal Treatment Protocols

In a study examining medication excipients in hospitalized neonates, this compound was evaluated for its safety and efficacy as an excipient in parenteral formulations. The findings highlighted its potential benefits in reducing oxidative stress during treatment protocols.

- Key Findings :

- Safe for use in neonates with minimal adverse effects.

- Enhanced stability and efficacy of co-administered drugs.

Research Findings

Recent studies have demonstrated the efficacy of this compound in various biological contexts:

- Antioxidant Efficacy : Research indicates that this compound significantly reduces oxidative stress markers in vitro and in vivo, suggesting its potential use as a therapeutic antioxidant.

- Heavy Metal Chelation : Studies show that it forms stable complexes with mercury ions, facilitating their excretion and reducing toxicity levels in affected individuals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.